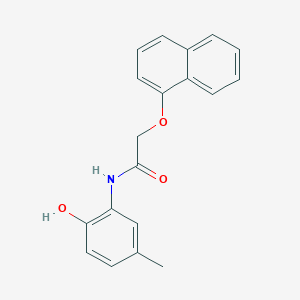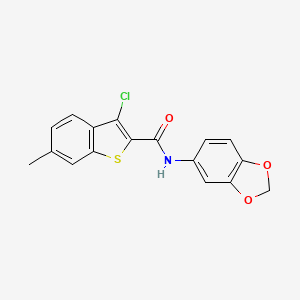![molecular formula C18H16N2O3S B5705794 N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)
N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, commonly known as MB-2F, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MB-2F belongs to the class of benzofuran derivatives and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of MB-2F is not fully understood. However, it is believed that MB-2F exerts its pharmacological effects by modulating various signaling pathways involved in inflammation and carcinogenesis. MB-2F has been shown to inhibit the expression of COX-2 and iNOS, two key enzymes involved in the inflammatory response. Additionally, MB-2F has been shown to inhibit the activation of STAT3, a transcription factor that plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
MB-2F has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MB-2F can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, MB-2F has been shown to reduce the production of reactive oxygen species and inhibit the activation of NF-κB, a key regulator of the inflammatory response. In vivo studies have demonstrated that MB-2F can reduce tumor growth and improve survival rates in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of MB-2F is its relatively simple synthesis process, which makes it easy to produce in a laboratory setting. Additionally, MB-2F has been shown to exhibit potent pharmacological effects in preclinical models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of MB-2F is the lack of clinical data available to support its safety and efficacy in humans. Further studies are needed to determine the optimal dosage and potential side effects of MB-2F.
将来の方向性
There are several future directions for the research on MB-2F. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of MB-2F in humans. Finally, the development of novel analogs of MB-2F with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.
合成法
The synthesis of MB-2F involves the reaction of 3-methoxyaniline with carbon disulfide to form 3-methoxyphenyl isothiocyanate, which is then reacted with 3-methyl-2-benzofuran-1,4-dione to produce the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
MB-2F has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. In vitro studies have demonstrated that MB-2F can induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. Additionally, MB-2F has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of the inflammatory response.
特性
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-14-8-3-4-9-15(14)23-16(11)17(21)20-18(24)19-12-6-5-7-13(10-12)22-2/h3-10H,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUOTJHKSUDKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)

![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)

![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)
![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)

![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)

